1-Octyl-1h-1,2,3-triazol-4-amine

Description

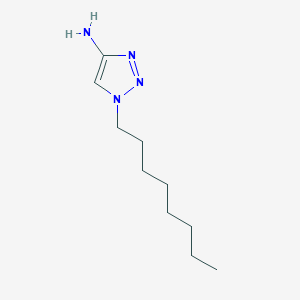

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N4 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-octyltriazol-4-amine |

InChI |

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-14-9-10(11)12-13-14/h9H,2-8,11H2,1H3 |

InChI Key |

BLYSLWYEGWCYRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=C(N=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Octyl 1h 1,2,3 Triazol 4 Amine and Its Analogs

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This "click chemistry" reaction offers high regioselectivity, excellent yields, and mild reaction conditions, making it the preferred method for constructing the triazole ring in compounds like 1-octyl-1H-1,2,3-triazol-4-amine. nih.govtandfonline.com The reaction involves the [3+2] cycloaddition of an azide (B81097), in this case, 1-azidooctane (B1266841), and a terminal alkyne. frontiersin.orgorganic-chemistry.org The copper(I) catalyst is crucial for activating the alkyne, leading exclusively to the formation of the 1,4-disubstituted regioisomer. nih.gov

Optimization of Reaction Parameters for Regioselective Synthesis

Achieving high regioselectivity is a hallmark of the CuAAC reaction, consistently favoring the 1,4-disubstituted product. nih.gov However, several reaction parameters can be fine-tuned to maximize yield and reaction rate. These include the choice of copper source, the reducing agent (if starting from Cu(II)), the solvent system, and the temperature.

For the synthesis of 1,4-disubstituted 1,2,3-triazoles, common copper sources include copper(II) sulfate (B86663) (CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, or direct use of a copper(I) salt such as copper(I) iodide (CuI) or [Cu(CH₃CN)₄]PF₆. nih.govnsf.gov The solvent system can range from aqueous media to organic solvents like t-BuOH/H₂O, or even green solvents such as glycerol (B35011) and water. consensus.apprsc.org Room temperature is often sufficient for the reaction to proceed to completion, although gentle heating can sometimes accelerate the process. consensus.app

Catalyst Systems and Ligand Effects in CuAAC

The choice of catalyst system, particularly the ligand coordinating to the copper(I) center, can significantly influence the efficiency of the CuAAC reaction. kaust.edu.sanih.gov While the reaction can proceed without a ligand, the addition of ligands often accelerates the reaction and protects the copper(I) from oxidation and disproportionation. nih.govacs.org

Nitrogen-based ligands, such as tris(triazolylmethyl)amines and their derivatives, are widely used and have been shown to be highly effective. nih.govnih.gov For instance, tris(benzimidazolylmethyl)amines have demonstrated superiority under low catalyst loading conditions. nih.gov Pyridinyl-triazole ligand systems have also been reported as superior for CuI-catalyzed azide-alkyne cycloadditions, allowing for low catalyst loadings and ambient temperature reactions. researchgate.net The nature of the ligand can influence the reaction kinetics, with some studies suggesting a bimolecular dependence on the metal catalyst in the presence of certain ligands. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful catalysts for CuAAC, exhibiting high activity. nih.govacs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of 1,2,3-triazoles, including those prepared via CuAAC. nih.govrsc.org This technique significantly reduces reaction times, often from hours to minutes, while frequently improving yields. researchgate.netrsc.org The use of microwave irradiation provides efficient internal heating, leading to a rapid increase in temperature and pressure within the reaction vessel, thereby accelerating the reaction rate. researchgate.netiosrjournals.org

Several studies have reported the successful synthesis of 1,2,3-triazole derivatives under microwave conditions, highlighting the benefits of this approach. researchgate.netscipublications.comthieme-connect.comnih.gov For example, the synthesis of various 1,2,3-triazole derivatives has been achieved with high yields in significantly shorter times compared to conventional heating methods. rsc.orgmdpi.com This methodology is compatible with the CuAAC reaction and offers a greener and more efficient alternative for the synthesis of this compound and its analogs. nih.govresearchgate.net

Alternative and Emerging Synthetic Pathways to 1,2,3-Triazole Amine Scaffolds

While CuAAC is the dominant method, several alternative and emerging synthetic pathways for the construction of 1,2,3-triazole amine scaffolds are being explored. These methods aim to overcome some of the limitations of CuAAC or provide access to different substitution patterns.

One notable approach involves the use of hydrazones as precursors. For instance, α,α-dichlorotoluene sulfonyl–substituted hydrazones can react with primary amines to yield N1-substituted-1,2,3-triazoles in a metal-free process. frontiersin.orgnih.gov Another strategy involves the copper-catalyzed [3+2] cycloaddition of secondary amines with diazo compounds, using oxygen as a green oxidant. frontiersin.orgnih.gov

Furthermore, methods for the direct synthesis of 3-amino-1,2,4-triazoles have been developed, which could potentially be adapted for 1,2,3-triazole isomers. nih.gov These routes often involve the cyclization of hydrazinecarboximidamide derivatives. nih.gov The exploration of metal-free and alternative metal-catalyzed (e.g., silver-catalyzed) azide-alkyne cycloadditions also presents new avenues for triazole synthesis. tandfonline.comorganic-chemistry.org The development of one-pot, multi-component reactions is another active area of research, aiming to increase the efficiency and atom economy of triazole synthesis. researchgate.netfrontiersin.orgmdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles, aiming to develop more sustainable and environmentally friendly processes. nih.govrsc.org This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govbenthamdirect.com

Water has been successfully employed as a green solvent for CuAAC reactions, often leading to high yields and facilitating catalyst recycling. consensus.apprsc.org Other green solvents like glycerol and biodegradable options such as Cyrene™ have also been explored, with the latter allowing for product isolation by simple precipitation in water, thus minimizing waste from organic solvent extractions. consensus.appnih.gov

The use of heterogeneous or recyclable catalysts is another key aspect of green triazole synthesis. Copper nanoparticles and copper complexes supported on polymers or magnetic nanoparticles have been developed to facilitate catalyst recovery and reuse. researchgate.netconsensus.app Furthermore, the application of microwave irradiation, as discussed earlier, aligns with green chemistry principles by significantly reducing energy consumption and reaction times. rsc.org The development of one-pot, multi-component reactions also contributes to a greener synthesis by reducing the number of synthetic steps and associated waste generation. frontiersin.org

Comprehensive Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopy is a cornerstone for the structural verification of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework of 1-Octyl-1H-1,2,3-triazol-4-amine.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of its structure.

The ¹H NMR spectrum is expected to show characteristic signals for the triazole proton, the protons of the octyl side chain, and the amine group. The C5 proton of the 1,4-disubstituted 1,2,3-triazole ring typically appears as a distinct singlet in the downfield region, generally between 8.00 and 8.75 ppm. mdpi.com The protons of the octyl chain would present as a series of multiplets, with the methylene (B1212753) group attached to the triazole nitrogen (N1) appearing as a triplet around 4.2 ppm, and the terminal methyl group appearing as a triplet near 0.8 ppm. rsc.org The amine (NH₂) protons would likely be observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The C4 and C5 carbons of the triazole ring are expected in the 122-149 ppm range. mdpi.com The carbons of the octyl chain would appear in the aliphatic region (approx. 14-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Triazole C5-H | ~8.0-8.8 (s) | ~122-128 |

| Triazole C4-NH₂ | - | ~139-149 |

| NH₂ | Broad singlet | - |

| N-CH₂ (Octyl-1) | ~4.2 (t) | ~50 |

| CH₂ (Octyl-2 to 7) | ~1.2-1.8 (m) | ~22-32 |

| CH₃ (Octyl-8) | ~0.8 (t) | ~14 |

Note: This table presents expected values based on data for similar structures. s=singlet, t=triplet, m=multiplet.

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, identifying key functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key diagnostic peaks include N-H stretching vibrations for the amino group, typically seen in the 3100–3350 cm⁻¹ region. gyanvihar.org Aliphatic C-H stretching from the octyl group would appear just below 3000 cm⁻¹. The triazole ring itself gives rise to characteristic absorptions, including N=N and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. gyanvihar.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3350 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Triazole Ring (C=N, N=N) | Stretching | 1400 - 1600 |

| Triazole Ring | In-plane deformation | 950 - 1000 |

Note: This table presents expected values based on general data for triazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by electronic transitions within the molecule. The 1,2,3-triazole ring is the primary chromophore. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a strong π → π* transition centered around 205-210 nm. researchgate.netresearchgate.net In solution, and with substitution, these absorption maxima can shift. For instance, some poly-1,2,3-triazoles exhibit absorption bands between 263-271 nm and 360-397 nm. acs.org

Mass spectrometry (MS) provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns. For this compound (C₁₀H₂₀N₄), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to a monoisotopic mass of 196.1739 g/mol . Common fragmentation pathways would likely involve the cleavage of the octyl chain, leading to significant fragment ions.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Derivatives

While a crystal structure for this compound itself is not available, detailed analysis of a complex derivative, 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one , provides significant insight into the conformational tendencies and interaction patterns of the 1-octyl-1H-1,2,3-triazole moiety. iucr.orgresearchgate.net

The crystal structure of the derivative reveals that the molecule adopts a conformation resembling a two-bladed fan. iucr.org The central benzimidazolone core is nearly planar, with the two (1-octyl-1H-1,2,3-triazol-4-yl)methyl substituents extending in opposite directions. iucr.org

The octyl chains are not perfectly linear; they exhibit a modest kink near the triazole ring. For the remainder of their length, they adopt a fully extended, low-energy conformation. iucr.org In the crystal, these molecules pack efficiently, forming chains via C—H···O hydrogen bonds that extend along the b-axis. These chains are further linked by weaker C—H···N hydrogen bonds and C—H···π interactions, creating a robust three-dimensional network. iucr.orgresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For the derivative 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one , this analysis highlights the dominant role of van der Waals forces and weaker hydrogen bonds in the crystal packing. iucr.orgresearchgate.net

Table 3: Hirshfeld Surface Interaction Contributions for a 1-Octyl-1H-1,2,3-triazole Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 68.3 |

| H···N / N···H | 15.7 |

| H···C / C···H | 10.4 |

| H···O / O···H | 4.8 |

Data from the analysis of 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one. iucr.orgresearchgate.net

Theoretical and Computational Investigations of 1 Octyl 1h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of the molecule.

Computational studies on structurally related triazole compounds provide insight into the electronic landscape of the 1-Octyl-1H-1,2,3-triazol-4-amine. For instance, DFT calculations on 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one, which contains the 1-octyl-1H-1,2,3-triazole moiety, have been performed using the B3LYP functional and 6-311G(d,p) basis set. researchgate.net These calculations revealed a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For the aforementioned related compound, the HOMO and LUMO energies were calculated to be -5.72 eV and -0.68 eV, respectively, resulting in an energy gap of 5.04 eV. researchgate.net A large HOMO-LUMO gap generally implies high stability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties for a Related 1-Octyl-1,2,3-Triazole Derivative Data from DFT calculations on 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.72 |

| ELUMO | -0.68 |

| Energy Gap (ΔE) | 5.04 |

The unique features of the 1,2,3-triazole ring, such as its high dipole moment and ability to engage in hydrogen bonding and π-stacking interactions, are also rooted in its electronic structure. nih.gov

Systematic conformational analyses of similar building blocks, such as 1,4-substituted 1,2,3-triazole amino acids, have been performed using various theoretical approaches (B3LYP, ωB97X-D, M06-2X, and MP2). nih.gov These studies show that while the triazole ring itself is planar and rigid, the substituents can adopt multiple conformations. nih.govmdpi.com For long alkyl chains like the octyl group, the lowest energy conformation is typically a fully extended, all-trans (anti-periplanar) arrangement to minimize steric hindrance. researchgate.net This was observed in the crystal structure of a related compound where the octyl chains were found to be largely in this extended conformation. researchgate.net

The rotation around the C4-N bond of the amine moiety is also critical. The orientation of the amine group relative to the triazole ring will be governed by a balance of steric effects and potential intramolecular hydrogen bonding. Computational scans of the potential energy surface can reveal the rotational barriers and preferred dihedral angles for this group.

Molecular Dynamics Simulations to Understand Conformation and Flexibility

While quantum chemical calculations are excellent for finding energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. MD simulations can reveal the accessible conformations, the flexibility of the octyl chain, and the interactions of the molecule with its surroundings. pensoft.net

For related triazole systems, MD simulations have been used to evaluate the trajectories and interactions of receptor-ligand complexes. pensoft.netresearchgate.net In a simulation of this compound, one would expect to observe the octyl chain undergoing significant conformational changes, folding and extending, which would influence the molecule's effective size and shape. The terminal amine group's ability to form hydrogen bonds would also be a key feature, showing dynamic interactions with solvent molecules or other partners. Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to quantify the stability of the core structure and the flexibility of specific regions, such as the octyl tail. ajchem-a.com

Mechanistic Studies of Triazole Formation and Reactivity via Computational Modeling

The most common and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". chemtube3d.comjenabioscience.com Computational modeling has been crucial in elucidating the mechanism of this reaction.

DFT calculations have shown that the reaction proceeds through a non-concerted mechanism involving copper-acetylide and metallacycle intermediates, rather than a classical pericyclic [3+2] cycloaddition. researchgate.net The role of the copper catalyst is to lower the activation energy and control the regioselectivity, strongly favoring the formation of the 1,4-disubstituted product. chemtube3d.com Ligands, such as TBTA and the water-soluble THPTA, are often used to protect the Cu(I) oxidation state and accelerate the reaction. jenabioscience.com

Computational studies can map the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of how factors like the nature of the azide (B81097) (e.g., 1-azidooctane), the alkyne, and the catalytic system influence the reaction rate and outcome. nih.govacs.org

Table 2: Key Steps in the CuAAC Mechanism for Triazole Formation

| Step | Description |

|---|---|

| 1 | Formation of a copper-acetylide intermediate from the terminal alkyne. |

| 2 | Coordination of the organic azide to the copper center. |

| 3 | Cycloaddition to form a six-membered copper-containing metallacycle intermediate. |

| 4 | Ring contraction and subsequent protonolysis to release the triazole product and regenerate the catalyst. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. mdpi.com

For this compound, key spectroscopic parameters can be calculated:

Vibrational Spectroscopy (IR and Raman): Frequency calculations using DFT can predict the vibrational modes of the molecule. nih.gov This allows for the assignment of characteristic absorption bands in the experimental IR and Raman spectra. For this molecule, key predicted vibrations would include N-H stretches from the amine, C-H stretches from the octyl chain and triazole ring, C=N and N=N stretches within the triazole ring, and various bending modes. ijsr.net

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, but they provide invaluable guidance for experimental characterization. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies for 1 Octyl 1h 1,2,3 Triazol 4 Amine

Functionalization of the Triazole Ring

The 1,2,3-triazole ring of 1-octyl-1H-1,2,3-triazol-4-amine, while aromatic, possesses nitrogen atoms that can act as nucleophilic centers for further functionalization, primarily through alkylation and arylation reactions. These reactions typically target the N2 position of the triazole ring.

Studies on analogous N1-substituted 1,2,3-triazoles have demonstrated that N-alkylation and N-arylation can be achieved under various conditions, often leading to a mixture of regioisomers. For instance, the alkylation of 5-aryl-4-trifluoroacetyl-1H-1,2,3-triazoles using alkyl halides has been systematically investigated. nih.gov The reaction proceeds via deprotonation of the triazole N-H (in the case of an N-unsubstituted precursor) or directly on the available ring nitrogens, followed by nucleophilic attack on the electrophile.

The choice of base and solvent is critical in controlling the regioselectivity and yield of the N2-alkylation. Polar aprotic solvents like DMF and DMSO have been found to provide the highest yields and selectivity for the desired N2-isomer over the N1-isomer in related systems. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of 1,2,3-Triazoles

| Reagent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Benzyl Bromide | Na₂CO₃ | DMF / DMSO | Preferential formation of the N2-isomer with high yield. | nih.gov |

| Alkyl Bromides | Na₂CO₃ | DMF / DMSO | Highly selective for the N2-isomer, with minimal N1-isomer formation (6-9%). | nih.gov |

Furthermore, Chan-Lam coupling conditions, utilizing boronic acids in the presence of a copper catalyst, have been shown to achieve highly regioselective N2-arylation of the triazole ring, affording single isomers in good yields. nih.gov This strategy offers a valuable pathway for introducing aryl substituents specifically at the N2 position of the triazole core in compounds like this compound.

Reactions Involving the Amine Group

The 4-amino group is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents through reactions typical of primary amines.

A common and straightforward modification is the formation of Schiff bases (or imines) through condensation with various aldehydes and ketones. This reaction has been demonstrated for other 4-amino-1,2,4-triazole (B31798) derivatives, where the amine reacts with aldehydes in a suitable solvent like glacial acetic acid to yield the corresponding imine derivative. nih.gov These imines can be further reduced, for example using sodium borohydride, to furnish stable secondary amines, as seen in analogous 1,2,4-triazole-3-thione systems. nih.gov

Another principal reaction of the amine group is acylation, which involves treating the amine with acylating agents such as acid chlorides or anhydrides (e.g., trifluoroacetic anhydride) to form amide derivatives. iu.edu This reaction is a robust method for attaching various carboxylic acid-containing moieties to the triazole scaffold. The amide linkage is a critical functional group in many biologically active molecules, and this derivatization strategy was employed in the optimization of 1H-1,2,3-triazole-4-carboxamides as specific receptor modulators. nih.gov

Table 2: Potential Derivatization Reactions of the 4-Amine Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Aldehyd or Ketone | Imine | nih.gov |

| Reductive Amination | Aldehyde, Reducing Agent (e.g., NaBH₄) | Secondary Amine | nih.gov |

| Acylation | Acid Chloride or Anhydride | Amide | iu.edunih.gov |

Exploration of Octyl Chain Modifications and Their Synthetic Implications

Direct chemical modification of the saturated n-octyl chain after the synthesis of the triazole core is generally challenging due to the inert nature of C-H bonds in the alkyl chain. Therefore, strategies for introducing functionality into this part of the molecule rely almost exclusively on the use of modified starting materials during the initial synthesis.

The synthetic implication is that any desired functionality on the alkyl chain, such as double or triple bonds, hydroxyl groups, halogens, or even chiral centers, must be incorporated into the azide (B81097) precursor, in this case, a derivative of 1-azidooctane (B1266841). The subsequent cycloaddition reaction then installs the pre-functionalized chain at the N1 position of the triazole ring.

For example, research on other 1-alkyl-1H-1,2,3-triazoles has shown that complex side chains can be readily introduced. The synthesis of triazole analogues has been achieved using chiral starting materials to introduce stereocenters into the side chain, which is then attached to the triazole ring via click chemistry. nih.gov Similarly, various functional groups have been incorporated into alkyl chains attached to triazole rings by starting with appropriately functionalized alkyl azides. researchgate.netnih.gov This approach underscores the importance of retrosynthetic planning, where the target molecule's side-chain complexity dictates the choice of the initial azide building block.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis and derivatization of this compound to ensure the desired isomeric product.

Regioselectivity: The synthesis of the this compound scaffold itself is a prime example of a highly regioselective reaction. The most common method for preparing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction between a terminal alkyne and an azide, such as 1-azidooctane, almost exclusively yields the 1,4-disubstituted regioisomer. nih.govfrontiersin.org The synthesis of the 4-amino substituted triazole would likely involve a specialized alkyne synthon, such as an ynamide, reacting with 1-azidooctane to produce the desired 1,4-regioisomer with high fidelity.

In the subsequent derivatization of the triazole ring, regioselectivity can be a significant challenge. As discussed in Section 5.1, N-alkylation or N-arylation at the remaining ring nitrogens can produce a mixture of N2 and N1 isomers. nih.gov However, careful selection of reaction conditions, such as using specific bases (Na₂CO₃), solvents (DMF), or catalytic systems (Chan-Lam coupling), can strongly favor the formation of the N2-substituted product. nih.gov

Stereoselectivity: Stereoselectivity in the context of this compound primarily relates to the introduction of chiral centers in its substituents, as the triazole ring itself is planar and achiral. If stereocenters are desired in the octyl chain, the synthetic strategy must involve a stereochemically pure or enriched starting material. For instance, using a chiral, enantiopure octyl azide derivative in the initial CuAAC reaction would transfer that stereochemistry to the final product. This principle has been demonstrated in the synthesis of triazole analogues where chirality was successfully introduced into a side chain using (S)-(-)-ethyl lactate (B86563) as a chiral precursor before the triazole formation step. nih.gov

Exploration of Biological Activities: in Vitro and Mechanistic Studies Excluding Clinical Human Trials

Antimicrobial and Antifungal Efficacy Against Select Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

The triazole core, present in both 1,2,3- and 1,2,4-isomers, is a foundational component of numerous antimicrobial agents. nih.govnih.gov Hybrid molecules containing this moiety have demonstrated promising activity against a spectrum of clinically significant pathogens, including drug-resistant strains. researchgate.netnih.gov Research into triazole derivatives has shown efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and pathogenic fungi, notably Candida albicans. nih.govmdpi.comnih.gov The rationale for synthesizing and evaluating new derivatives, including those with varied alkyl chains, is to expand the arsenal (B13267) of effective antimicrobial compounds. scielo.org.mx

The antimicrobial potency of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible microbial growth. Studies on various triazole derivatives have reported a wide range of MIC values, demonstrating that structural modifications significantly influence activity.

For instance, certain 1,2,4-triazole-3-thione derivatives have shown excellent activity against fungal strains with MIC values as low as 4–8 μg/mL. mdpi.com In another study, a synthetic aromatic ε-amino acid containing a 1,2,3-triazole moiety exhibited an MIC of 59.5 µg/mL against Bacillus subtilis. nih.gov The data below, gathered from studies on various triazole compounds, illustrates the spectrum of activity observed for this class of molecules against key pathogens.

Interactive Table: MIC Values of Selected Triazole Derivatives

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(Fluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. aureus | 16-31.25 | mdpi.com |

| 4-(Fluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C. albicans | 4-8 | mdpi.com |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | B. subtilis | 59.5 | nih.gov |

The antimicrobial effects of triazole derivatives are attributed to their ability to interfere with essential cellular processes. For antibacterial action, proposed mechanisms include the inhibition of key enzymes involved in DNA replication and cell wall synthesis, such as DNA gyrase and topoisomerase IV. nih.gov Some 1,2,4-triazolyl derivatives are thought to inhibit the MurB enzyme, which is crucial for peptidoglycan biosynthesis in bacteria like E. coli. nih.govresearchgate.net

In the context of antifungal activity, particularly against C. albicans, the primary mechanism for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane. nih.govnih.govresearchgate.net Furthermore, studies on certain triazole-containing compounds have shown they can induce morphological changes in bacterial cells, suggesting interference with the cell envelope. nih.gov The versatility of the triazole scaffold allows it to be incorporated into hybrid molecules that may exert dual or multiple mechanisms of action. nih.gov

Enzyme Inhibition Studies and Molecular Interactions

The ability of the 1,2,3-triazole scaffold to act as a stable linker and pharmacophore makes it a valuable component in the design of specific enzyme inhibitors. nih.govresearchgate.net

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical targets in the management of neurodegenerative diseases due to their role in hydrolyzing the neurotransmitter acetylcholine. nih.gov The 1,2,3-triazole ring is a central scaffold in the development of cholinesterase inhibitors, often by linking different pharmacophoric fragments to create hybrid molecules with enhanced potency and selectivity. nih.govbohrium.comresearchgate.net Numerous studies have focused on synthesizing and evaluating 1,2,3-triazole di- and tri-hybrids for their ability to inhibit AChE and/or BuChE, demonstrating the scaffold's utility in designing new therapeutic candidates for this target class. nih.gov

Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide. researchgate.net Specific inhibition of this enzyme can be a valuable tool for studying oxidative stress. The compound 3-amino-1,2,4-triazole (Amitrole) is a well-established, specific, and irreversible inhibitor of catalase. researchgate.netnih.govnih.gov It functions by covalently binding to the active site of the enzyme in the presence of hydrogen peroxide. researchgate.netnih.gov Given the structural similarity between 3-amino-1,2,4-triazole and 1-Octyl-1H-1,2,3-triazol-4-amine (both being amino-substituted triazoles), the potential for catalase inhibition represents a plausible area of investigation for the latter. Such inhibition would interrupt a key biochemical pathway for managing reactive oxygen species.

Targeting essential enzymes in Mycobacterium tuberculosis is a primary strategy for developing new anti-tuberculosis drugs.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a critical component in the synthesis of the mycobacterial cell wall arabinans and is a highly vulnerable drug target. nih.govnewtbdrugs.orgsci-hub.st Recent research has focused on designing novel 1,2,3-triazole-based compounds as potent inhibitors of DprE1. nih.govnih.gov For example, hybrids of 1,2,3-triazole and benzoxazole (B165842) have been synthesized and evaluated, with some derivatives showing significant DprE1 inhibition with IC₅₀ values in the low micromolar range. nih.govnih.govresearchgate.net This highlights the potential of the 1,2,3-triazole scaffold in developing new anti-tubercular agents that act via this mechanism.

Mannosyltransferases: These enzymes are involved in the biosynthesis of crucial components of the mycobacterial cell envelope. The 1,2,3-triazole linker has been employed to synthesize conjugates of mannose units, which have been evaluated in mycobacterial mannosyltransferase (ManT) assays. acs.org These studies found that the enzyme could tolerate the triazole linker and elongate the sugar conjugates, providing a basis for designing inhibitors. acs.org Other research has focused on creating libraries of triazole-based compounds to screen for inhibitors of β-1,2-mannosyltransferases, which are essential for mannogen synthesis in parasites like Leishmania. researchgate.net

Anti-Proliferative Activity on Cancer Cell Lines (In Vitro)

The 1,2,3-triazole core is a common feature in many compounds demonstrating cytotoxic effects against various cancer cell lines. While specific data for this compound is not available, numerous studies on analogous compounds highlight the potential of this chemical family as anti-proliferative agents. For instance, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) have shown notable activity against the MCF7 breast cancer cell line. nih.govnih.gov Similarly, dehydroabietic acid derivatives incorporating a 1,2,3-triazole moiety have been assessed for their effects on lung cancer (SK-MES-1), gastric adenocarcinoma (AGS), and bladder carcinoma (J82) cell lines. nih.gov

Below is a representative data table of the anti-proliferative activity of various 1,2,3-triazole derivatives against different cancer cell lines, illustrating the potential of this chemical class.

Table 1: In Vitro Anti-Proliferative Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-Triazole Hybrids | MCF7 (Breast Cancer) | 2.66 - 10.08 | nih.govnih.gov |

| Dehydroabietic Acid-Triazole Hybrid | SK-MES-1 (Lung Cancer) | 6.1 | nih.gov |

| 1,2,3-Triazole-Chalcone Derivatives | A549 (Lung Cancer) | 8.67 - 11.62 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anti-Proliferative Effects

Structure-activity relationship (SAR) studies on various 1,2,3-triazole derivatives provide insights into the molecular features that govern their anti-cancer activity. The nature and position of substituents on the triazole ring and associated moieties play a crucial role. For example, in a series of 1,2,3-triazole tethered capsaicinoids, the lipophilic side chain was found to significantly influence anti-proliferative activity against A549 lung cancer cells. acs.org Specifically, the presence of chloro, bromo, or cyano substitutions on an aromatic ring attached to the triazole moiety enhanced cytotoxic effects. acs.org

Furthermore, studies on 1,2,3-triazole-containing etodolac (B1671708) derivatives revealed that a phenyl ring was critical for activity against A549 cells. nih.gov In the context of this compound, the long alkyl octyl chain at the N-1 position would contribute to the compound's lipophilicity. Research on other 1,2,3-triazole derivatives has indicated a correlation between lipophilicity and anti-proliferative activity, suggesting that the octyl group could be a significant determinant of the compound's potential cytotoxic profile. nih.gov

Investigation of Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 1,2,4-triazole (B32235) derivatives have demonstrated promising antiangiogenic activity. nih.gov While direct evidence for the antiangiogenic properties of this compound is lacking, the broader class of triazoles has been investigated for this therapeutic application. For instance, carboxyamidotriazole, a 1,2,3-triazole derivative, has been studied in clinical trials for its potential as an anti-cancer drug with anti-angiogenic effects. nih.gov The mechanism of action for such compounds often involves the inhibition of key signaling pathways that regulate blood vessel formation.

Antiviral Properties and In Silico Screening Against Viral Targets (e.g., SARS-CoV-2)

The 1,2,3-triazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.govmdpi.com Molecular docking and in vitro studies have explored the potential of 1,2,3-triazole derivatives against various viruses, including SARS-CoV-2. nih.gov For example, a study on 1,2,3-triazole-benzofused molecular conjugates revealed that certain compounds exhibited high antiviral activity against SARS-CoV-2, with the presence of fluorine atoms playing a significant role. nih.gov

In silico screening of oligosaccharides against the SARS-CoV-2 main protease (Mpro) has also demonstrated the potential of sugar-based molecules, which can be conceptually linked to the functionalization of triazole rings. nih.gov While no specific in silico data for this compound against viral targets is available, the inherent properties of the 1,2,3-triazole ring suggest it could be a candidate for such investigations.

Leishmanicidal Activity and Related Mechanistic Investigations

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is ongoing, and 1,2,3-triazole derivatives have emerged as a promising class of compounds. nih.govnih.gov

A series of 1,2,3-triazolium salts and their precursor 1,2,3-triazoles have been synthesized and evaluated against Leishmania amazonensis. nih.gov One of the triazolium salts, TS-6, demonstrated potent activity against both promastigote and intracellular amastigote forms of the parasite, with efficacy superior to the reference drug miltefosine (B1683995) in the tested models. nih.gov Mechanistic studies indicated that the leishmanicidal action of TS-6 involves the induction of mitochondrial dysfunction, characterized by an increase in total and mitochondrial reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential. nih.gov

Another study on 1,4-disubstituted-1,2,3-triazole compounds also showed activity against L. amazonensis intracellular amastigotes, further supporting the potential of this scaffold in developing new anti-leishmanial agents. researchgate.net The lipophilic nature of the octyl group in this compound could potentially enhance its ability to penetrate the parasite's cell membrane, a desirable feature for an anti-leishmanial drug.

Table 2: Leishmanicidal Activity of Representative 1,2,3-Triazole Derivatives

| Compound | Parasite Form | IC50 (µM) | Reference |

|---|---|---|---|

| TS-6 (1,2,3-Triazolium salt) | L. amazonensis promastigotes | 3.61 | nih.gov |

Applications in Materials Science and Catalysis

Utility as Ligands in Metal Coordination Chemistry

The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating moiety for a variety of metal ions. The amino group at the 4-position can further enhance this coordination ability, making aminotriazoles versatile ligands in coordination chemistry.

Stabilizing Copper(I) Catalysts in CuAAC Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.gov A significant challenge in CuAAC is the instability of the Cu(I) catalytic species, which is prone to disproportionation and oxidation. To mitigate this, various ligands are employed to stabilize the Cu(I) center and enhance catalytic activity.

Tris(triazolylmethyl)amine derivatives, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), have proven to be highly effective in accelerating the CuAAC reaction and stabilizing the Cu(I) oxidation state, particularly in aqueous solutions. beilstein-journals.orgresearchgate.net These ligands coordinate to the copper center, preventing the formation of inactive copper species and facilitating the catalytic cycle. beilstein-journals.orgtdl.org While the principle of using aminotriazole-based ligands is well-established, specific research detailing the use of 1-Octyl-1h-1,2,3-triazol-4-amine for the stabilization of Copper(I) catalysts in CuAAC reactions is not extensively documented in the reviewed literature. However, the structural similarity to known stabilizing ligands suggests its potential in this role.

Formation of Novel Metal Complexes and Their Characterization

The coordinating ability of 1,2,3-triazole derivatives has been harnessed to create novel metal complexes with diverse geometries and potential applications. Research has been conducted on a ligand structurally related to this compound, specifically 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine. This ligand was synthesized via a Cu(I)-catalyzed click reaction between 1-azidooctane (B1266841) and a pyridine-based dialkyne. samipubco.comresearchgate.net

This pincer-type ligand, featuring two 1-octyl-1H-1,2,3-triazole moieties, was reacted with various metal ions, including Manganese(II), Palladium(II), and Gold(III), to form novel complexes. samipubco.comresearchgate.net Characterization of these complexes was carried out using a suite of spectroscopic and analytical techniques.

Table 1: Characterization of Metal Complexes with a 1-Octyl-1H-1,2,3-triazole-containing Ligand

| Metal Ion | Proposed Geometry | Coordination Mode of Ligand |

|---|---|---|

| Mn(II) | Octahedral | Tetradentate or Pentadentate |

| Pd(II) | Square Planar | Tetradentate or Pentadentate |

Data sourced from Hameed Abdulameer, J., & F. Alias, M. (2022). samipubco.comresearchgate.net

The study concluded that the ligand coordinates with the metal ions in a 1:1 molar ratio. samipubco.com The resulting complexes were found to be stable in the open atmosphere for an extended period. researchgate.net

Integration into Polymer Architectures and Macromolecular Design

Polymers incorporating 1,2,3-triazole units in their backbone are of growing interest due to the unique properties imparted by the triazole ring, such as thermal stability and polarity. mdpi.com The CuAAC reaction is a highly efficient method for the synthesis of such polymers. rsc.org While the integration of various triazole-containing monomers into polymers has been explored, specific studies on the use of this compound in polymer architectures and macromolecular design are not prominently featured in the available literature. The presence of the reactive amino group and the long alkyl chain could, in principle, allow for its use as a functional monomer or as an additive to tailor polymer properties.

Role in Organic Electronic Materials (e.g., OLEDs, PHOLEDs, PLEDs) as Electron Transporters or Hole Blockers

Derivatives of 1,2,4-triazole (B32235) have been investigated for their potential in organic light-emitting diodes (OLEDs) as host materials or as electron-transporting/hole-blocking layers, owing to their electron-deficient nature. researchgate.net The design of molecules for these applications often involves creating donor-acceptor structures to tune the electronic properties. researchgate.net

Currently, there is no specific research available that details the application of this compound in organic electronic materials such as OLEDs, PHOLEDs, or PLEDs.

Potential in Sensor Technologies

The ability of the 1,2,3-triazole ring to coordinate with various analytes, particularly metal ions, has led to the development of triazole-based chemosensors. researchgate.net These sensors often operate on principles such as photoinduced electron transfer (PET), where the binding of an analyte to the triazole moiety modulates the fluorescence of a linked chromophore. researchgate.net

While the field of triazole-based chemosensors is expanding, specific examples of sensors utilizing this compound are not described in the reviewed scientific literature. The presence of the amino group and the triazole ring suggests that this compound could potentially be functionalized to act as a selective chemosensor.

Catalytic Applications Beyond CuAAC

Future Research Directions and Concluding Outlook

Development of Novel Synthetic Strategies

While established methods for the synthesis of 1,2,3-triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are robust, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical endeavor. researchgate.net Future research should focus on developing novel strategies for the synthesis of 1-Octyl-1h-1,2,3-triazol-4-amine and its derivatives. This includes the exploration of metal-free click chemistry approaches to circumvent potential toxicity and cost associated with metal catalysts. Furthermore, one-pot, multi-component reactions that allow for the direct and regioselective synthesis of functionalized triazoles from simple starting materials would be highly valuable. nih.gov The development of flow chemistry processes for the continuous and scalable production of this compound could also significantly impact its accessibility for various applications.

Deeper Mechanistic Understanding of Biological Interactions

The 1,2,3-triazole core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov A crucial area for future research is to elucidate the specific molecular mechanisms through which this compound and its analogs exert their biological effects. This involves identifying and characterizing their interactions with biological targets such as enzymes and receptors. nih.gov Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the binding modes and structure-activity relationships. researchgate.net Understanding these interactions at a molecular level is paramount for the rational design of more potent and selective therapeutic agents. For instance, investigating its potential as an inhibitor of enzymes like cholinesterases, which are implicated in neurodegenerative diseases, could be a fruitful line of inquiry. nih.gov

Exploration of New Material Applications

The unique amphiphilic nature of this compound suggests its potential utility in materials science. The interplay between the hydrophilic triazole ring and the hydrophobic octyl chain could lead to self-assembly into interesting supramolecular structures such as micelles, vesicles, or liquid crystals. Future research should explore the aggregation behavior of this compound in different solvents and its potential to act as a surfactant or a structure-directing agent. Furthermore, the triazole ring is known for its ability to coordinate with metal ions, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties. The presence of the reactive amino group also allows for its incorporation into polymeric structures, potentially leading to new functional materials with tailored properties. researchgate.net

Expanding Structure-Activity Relationship Studies for Tailored Functionality

Systematic modification of the this compound scaffold is essential to establish comprehensive structure-activity relationships (SAR). nih.gov Future research should focus on creating libraries of derivatives by varying the alkyl chain length, introducing different substituents on the triazole ring, and modifying the amino group. These derivatives can then be screened for a wide range of biological activities and material properties. For example, in the context of drug discovery, SAR studies can help in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov In materials science, understanding how structural modifications influence self-assembly and other material properties will guide the design of new functional materials with desired characteristics.

Synergistic Research Across Disciplines

The full potential of this compound can only be realized through collaborative efforts that bridge different scientific disciplines. Chemists can develop new synthetic methods and create novel derivatives, while biologists can investigate their therapeutic potential. researchgate.netsemanticscholar.org Material scientists can explore their applications in areas such as nanotechnology and polymer science. Computational scientists can use modeling and simulation to predict properties and guide experimental work. researchgate.net Such synergistic research will not only accelerate the pace of discovery but also lead to innovative solutions for a wide range of scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Octyl-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, which ensures regioselectivity and high efficiency . Key reaction parameters include solvent polarity (e.g., DMF vs. water), temperature (60–80°C), and catalyst loading (1–5 mol% CuI). For example, using a 1:1.2 molar ratio of azide to alkyne precursors in a water/tert-butanol mixture at 70°C yields >85% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the triazole core .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- NMR : NMR confirms the presence of the octyl chain (δ 0.8–1.5 ppm for CH and CH groups) and triazole protons (δ 7.5–8.0 ppm). NMR identifies the amine group at δ 150–160 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 239.2) and detects impurities via isotopic patterns .

- FT-IR : Peaks at 2100–2200 cm (alkyne C≡C stretch) should disappear post-reaction, confirming complete cycloaddition .

Q. What structural features of this compound enhance its bioavailability in biological systems?

- Methodology : The octyl side chain improves lipophilicity (logP ~3.5), facilitating membrane permeability. Computational tools like SwissADME predict intestinal absorption (>80%) and blood-brain barrier penetration (moderate). Comparative studies with shorter alkyl chains (e.g., ethylhexyl derivatives) show a 2–3× increase in cellular uptake .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and bioactivity screening of this compound derivatives?

- Methodology : A 2 factorial design evaluates variables (e.g., temperature, solvent, catalyst) to maximize yield and bioactivity. For example, a 2 design (8 experiments) identifies solvent polarity as the most significant factor (p<0.05) in antimicrobial potency. Response surface methodology (RSM) further refines conditions for IC minimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : Test compound concentrations across a wide range (1 nM–100 µM) to distinguish between therapeutic and toxic thresholds.

- Target-Specific Assays : Use enzymatic assays (e.g., β-lactamase inhibition) instead of broad-spectrum microbial growth assays to isolate mechanisms .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify confounding variables like solvent choice (DMSO vs. PBS) .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using the triazole core as a hydrogen bond donor.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate octyl chain length with IC values using descriptors like polar surface area (PSA) and molar refractivity .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

- Methodology :

- Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in cancer cell lines (e.g., MCF-7).

- Western Blotting : Quantify expression of apoptosis markers (e.g., caspase-3 cleavage) and oncoproteins (e.g., Bcl-2) .

- CRISPR-Cas9 Knockout : Validate target specificity by deleting putative receptor genes (e.g., STAT3) and observing resistance .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodology :

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document reaction conditions and spectral data.

- FAIR Principles : Deposit raw NMR/MS files in repositories (e.g., Zenodo) with unique DOIs.

- Interlab Comparisons : Collaborate with independent labs to validate bioactivity claims using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.